1-Ethyl-3-(3-methylphenyl)piperazine 1-Ethyl-3-(3-methylphenyl)piperazine
Brand Name: Vulcanchem
CAS No.: 1248908-21-5
VCID: VC2945980
InChI: InChI=1S/C13H20N2/c1-3-15-8-7-14-13(10-15)12-6-4-5-11(2)9-12/h4-6,9,13-14H,3,7-8,10H2,1-2H3
SMILES: CCN1CCNC(C1)C2=CC=CC(=C2)C
Molecular Formula: C13H20N2
Molecular Weight: 204.31 g/mol

1-Ethyl-3-(3-methylphenyl)piperazine

CAS No.: 1248908-21-5

Cat. No.: VC2945980

Molecular Formula: C13H20N2

Molecular Weight: 204.31 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-3-(3-methylphenyl)piperazine - 1248908-21-5

Specification

CAS No. 1248908-21-5
Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
IUPAC Name 1-ethyl-3-(3-methylphenyl)piperazine
Standard InChI InChI=1S/C13H20N2/c1-3-15-8-7-14-13(10-15)12-6-4-5-11(2)9-12/h4-6,9,13-14H,3,7-8,10H2,1-2H3
Standard InChI Key XTVAJXVOESNBJU-UHFFFAOYSA-N
SMILES CCN1CCNC(C1)C2=CC=CC(=C2)C
Canonical SMILES CCN1CCNC(C1)C2=CC=CC(=C2)C

Introduction

Chemical Identity and Structural Properties

1-Ethyl-3-(3-methylphenyl)piperazine is a piperazine derivative characterized by specific substituents at the 1 and 3 positions of the piperazine ring. The compound's chemical identity is established through several standardized identifiers.

Chemical Identifiers

The chemical identity of 1-Ethyl-3-(3-methylphenyl)piperazine is established through several standardized identifiers as presented in Table 1.

Table 1: Chemical Identifiers of 1-Ethyl-3-(3-methylphenyl)piperazine

ParameterValue
CAS Number1248908-21-5
IUPAC Name1-ethyl-3-(3-methylphenyl)piperazine
Molecular FormulaC₁₃H₂₀N₂
Molecular Weight204.311 g/mol
SMILES NotationCCN1CCNC(C1)c2cccc(c2)C
InChIInChI=1S/C13H20N2/c1-3-15-8-7-14-13(10-15)12-6-4-5-11(2)9-12/h4-6,9,13-14H,3,7-8,10H2,1-2H3
InChIKeyXTVAJXVOESNBJU-UHFFFAOYSA-N

The compound possesses a distinct structure with an ethyl group attached to one nitrogen of the piperazine ring (position 1) and a 3-methylphenyl group at position 3 of the ring structure .

Structural Features

The molecular structure of 1-Ethyl-3-(3-methylphenyl)piperazine consists of a six-membered piperazine ring containing two nitrogen atoms at positions 1 and 4. The key structural elements include:

  • A six-membered piperazine ring with two nitrogen atoms

  • An ethyl group (-CH₂CH₃) attached to the nitrogen at position 1

  • A 3-methylphenyl group (also known as m-tolyl) at position 3

  • A secondary amine (NH) at position 4

This arrangement creates a molecule with multiple functional groups, contributing to its chemical reactivity and potential biological interactions .

Physical Properties

The physical properties of 1-Ethyl-3-(3-methylphenyl)piperazine determine its behavior in various environments and its utility in chemical processes. Compiled experimental and computational data provide insights into these properties.

General Physical Characteristics

Table 2: Physical Properties of 1-Ethyl-3-(3-methylphenyl)piperazine

PropertyValueNotes
Physical StateNot explicitly statedLikely a solid or viscous liquid at room temperature
Flash Point127.5 ± 16.1 °CIndicates thermal safety parameters
Boiling Point314.7 ± 32.0 °C at 760 mmHgIndicates high thermal stability
Melting PointNot availableData not provided in available sources
Density1.0 ± 0.1 g/cm³Comparable to water density
Vapor Pressure0.0 ± 0.7 mmHg at 25°CSuggests low volatility at room temperature
Polarizability25.4 ± 0.5 10⁻²⁴cm³Indicates molecular response to electric fields

These physical properties indicate that 1-Ethyl-3-(3-methylphenyl)piperazine is a thermally stable compound with relatively low volatility at room temperature .

Synthesis and Preparation Methods

Purification Methods

The purification of 1-Ethyl-3-(3-methylphenyl)piperazine, like other piperazine derivatives, likely involves:

  • Liquid-liquid extraction

  • Column chromatography

  • Recrystallization

  • Distillation under reduced pressure for final purification

High-performance liquid chromatography (HPLC) is commonly used to monitor reaction progress and assess purity, as noted in the synthesis of related compounds .

Chemical Reactivity

1-Ethyl-3-(3-methylphenyl)piperazine contains several reactive functional groups that contribute to its chemical behavior.

Key Reactive Centers

The compound possesses the following reactive centers:

  • Secondary amine (NH) at position 4 of the piperazine ring, which can:

    • Act as a nucleophile in substitution reactions

    • Undergo N-alkylation or N-acylation

    • Form salts with acids

    • Participate in hydrogen bonding

  • Tertiary amine (with ethyl substituent) at position 1, which can:

    • Act as a weaker nucleophile compared to the secondary amine

    • Coordinate with metal ions

    • Form quaternary ammonium salts

  • Aromatic ring (3-methylphenyl group), which can undergo:

    • Electrophilic aromatic substitution reactions

    • C-H activation reactions

    • π-stacking interactions

Comparison with Related Compounds

Placing 1-Ethyl-3-(3-methylphenyl)piperazine in context with structurally related compounds provides insights into its potential properties and applications.

Structural Analogs

Table 3: Comparison of 1-Ethyl-3-(3-methylphenyl)piperazine with Related Compounds

CompoundKey Structural DifferencesNotable Properties/Applications
1-Methyl-3-phenylpiperazineMethyl instead of ethyl at N-1; Unsubstituted phenyl ringUsed in the preparation of Mirtazapine (antidepressant)
Vestipitant (2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid derivative)Complex carboxamide at N-1; Different phenyl substitution patternPotent and selective NK₁ receptor antagonist with appropriate pharmacokinetic properties
N-Ethyl-N-(3-methylphenyl)-1-piperazinepropanamineContains additional propanamine linkageDifferent pharmacological profile due to extended structure
Ethyl 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylateContains additional sulfonyl-pyrazole-carboxylate groupKnown for diverse biological activities including anti-inflammatory and analgesic properties

These comparisons suggest that modifications to the basic phenylpiperazine structure can significantly impact the biological activity and physical properties of these compounds.

Structure-Activity Relationships

From available data on related compounds, several structure-activity relationship trends emerge:

  • N-substitution pattern affects receptor binding selectivity, particularly for neurotransmitter receptors

  • The position and nature of substituents on the phenyl ring influence both binding affinity and pharmacokinetic properties

  • Addition of polar functional groups typically enhances water solubility but may reduce blood-brain barrier penetration

  • The introduction of halogen atoms (particularly fluorine) often enhances metabolic stability and bioavailability

For example, vestipitant, with its specific stereochemistry and substitution pattern, demonstrates high potency and selectivity for NK₁ receptors, highlighting the importance of structural precision in developing pharmacologically active compounds .

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